molecular formula C12H12F3NO4S B2899857 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034305-91-2

5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2899857
CAS No.: 2034305-91-2
M. Wt: 323.29
InChI Key: NWOWBJSFDCPRTE-UHFFFAOYSA-N
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Description

The compound 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a sophisticated synthetic intermediate designed for medicinal chemistry and drug discovery research, particularly in the development of targeted cancer therapies. Its structure incorporates a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, a saturated, three-dimensional bioisostere increasingly employed to replace flat aromatic rings in lead compounds. Replacing benzenes with such C(sp3)-rich saturated scaffolds is a established strategy to improve key drug-like properties, including enhanced aqueous solubility, reduced metabolic instability, and lower lipophilicity, which can lead to an improved overall clinical success rate for drug candidates . The integration of the (2-(trifluoromethoxy)phenyl)sulfonyl group introduces strategic physicochemical characteristics and potential binding interactions, making this compound a valuable building block for constructing innovative small-molecule inhibitors. Researchers can utilize this reagent in the exploration of new chemical entities targeting kinase pathways and other oncology-relevant biological mechanisms, leveraging its three-dimensional architecture to fine-tune potency and selectivity .

Properties

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)20-10-3-1-2-4-11(10)21(17,18)16-6-9-5-8(16)7-19-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOWBJSFDCPRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane , often referred to as compound 1 , is a novel synthetic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The structure of compound 1 can be described as follows:

  • Core Structure : 5-azabicyclo[2.2.1]heptane
  • Functional Groups :
    • Trifluoromethoxy group at the para position of a phenyl ring
    • Sulfonyl group attached to the phenyl ring

This unique arrangement contributes to its biological properties, particularly in targeting specific biochemical pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compound 1. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The observed IC50 values for these cell lines were notably low, indicating high potency.

Cell LineIC50 (µM)
MDA-MB-2310.05
HeLa0.03
A5490.24

These results suggest that compound 1 may induce cell cycle arrest and apoptosis, similar to other known antineoplastic agents .

The mechanism through which compound 1 exerts its antitumor effects appears to involve the inhibition of matrix metalloproteinase (MMP) activity, particularly MMP2. This enzyme plays a crucial role in tumor invasion and metastasis. Preliminary enzyme assays indicated that compound 1 significantly reduces MMP2 activity, thereby potentially limiting tumor spread .

Antibacterial Activity

In addition to its antitumor properties, compound 1 has shown promising antibacterial activity against several pathogenic bacteria. In vitro tests revealed effective inhibition against strains of Staphylococcus aureus and Escherichia coli, with MIC values indicating significant potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15

This broad-spectrum antibacterial activity suggests that compound 1 could be a candidate for further development in treating bacterial infections .

Study on Anticancer Properties

A comprehensive study investigated the anticancer properties of compound 1 in a murine model. Mice injected with tumor cells were treated with varying doses of compound 1. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Clinical Relevance

The low toxicity profile observed in animal studies indicates that compound 1 may be suitable for clinical applications. Acute toxicity assessments revealed no significant organ damage at doses up to 100 mg/kg, suggesting a favorable safety margin for future clinical trials .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

A. 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 1780623-64-4)

  • Structure : Replaces the sulfonyl-trifluoromethoxy phenyl group with a fluorine atom.
  • However, the absence of the sulfonyl moiety reduces hydrogen-bonding capacity, which may limit target engagement .
  • Applications : Used in medicinal chemistry as a building block for central nervous system (CNS)-targeting agents .

B. 5-Phenyl-2-azabicyclo[2.2.1]heptane (CAS 794533-98-5)

  • Structure : Substitutes the sulfonyl group with a phenyl ring.
  • Properties: The phenyl group introduces π-π stacking interactions but lacks the electron-withdrawing effects of sulfonyl or trifluoromethoxy groups. This modification may reduce metabolic stability but improve solubility in nonpolar environments .

C. 2,5-Diazabicyclo[2.2.1]heptane Derivatives

  • Structure : Incorporates an additional nitrogen atom at position 5, creating a diazabicyclo system.
  • Example : (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane shows α7 neuronal nicotinic receptor affinity, highlighting the pharmacological versatility of diaza analogues .
Bicyclic Systems with Different Ring Architectures

A. 2-Azabicyclo[2.2.2]octane Derivatives

  • Structure : Features a larger bicyclo[2.2.2]octane ring.
  • Properties : The expanded ring reduces ring strain, increasing stability but decreasing conformational rigidity. Derivatives like 5-[1,1-diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole exhibit anticholinergic or antipsychotic activity, demonstrating the impact of ring size on bioactivity .

B. 2-Oxa-5-azabicyclo[2.2.1]heptane Salts

  • Examples : Hydrochloride (CAS 31560-06-2) and oxalate (CAS 1434126-91-6) salts.
  • Properties : Salt formation improves crystallinity and solubility, facilitating formulation. For instance, the hydrochloride salt is a key intermediate in synthesizing enantiopure pharmaceuticals .
Functional Analogues in Agrochemicals

Flucarbazone Sodium Salt (CAS 181274-17-9)

  • Structure : Contains a sulfonyl group linked to a trifluoromethoxy phenyl ring but lacks the bicyclic system.
  • Properties : Acts as a herbicide by inhibiting acetolactate synthase (ALS). The trifluoromethoxy group enhances soil persistence and rainfastness, while the sulfonyl moiety ensures target-site binding .
  • Contrast : Unlike the bicyclic compound, flucarbazone’s triazole-carboxamide structure prioritizes agrochemical efficacy over CNS bioavailability .

Preparation Methods

Directed Ortho-Metalation

Using a directing group (e.g., sulfonyl) to facilitate lithiation at the 2-position, followed by reaction with trifluoromethyl hypofluorite. This method risks overhalogenation and requires stringent temperature control (-78°C).

Ullmann-Type Coupling

Copper-catalyzed coupling of pre-formed 2-iodophenyl sulfones with trifluoromethoxide sources. Patent WO2022056100A1 demonstrates similar couplings for introducing fluorinated groups, though yields for trifluoromethoxy may be lower due to the poor nucleophilicity of CF3O⁻.

Synthetic Route Proposal

Based on analogous methods, a plausible four-step sequence emerges:

Step 1 : Lactam formation via Dieckmann cyclization of ethyl 3-(2-hydroxyethylamino)propanoate
Step 2 : Reductive amination to install the sulfonyl group using 2-(trifluoromethoxy)benzenesulfonyl chloride
Step 3 : Ring-closing etherification via Mitsunobu reaction
Step 4 : Final purification through recrystallization from ethanol/water

Anticipated Challenges and Optimization

Parameter Challenge Mitigation Strategy
Bicyclic Ring Strain Unwanted ring-opening during sulfonylation Low-temperature (-20°C) reactions
Trifluoromethoxy Stability Potential cleavage under basic conditions Neutral pH during coupling steps
Diastereomeric Control Racemization at bridgehead nitrogen Chiral auxiliaries or enzymatic resolution

Q & A

Q. What are the optimized synthetic routes for 5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of bicyclic sulfonamide derivatives often involves multi-step protocols. Key steps include:

  • Sulfonylation : Reacting the bicyclic amine intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., Et3_3N in CH2_2Cl2_2) .
  • Cyclization : Acid-catalyzed ring closure to form the 2-oxa-5-azabicyclo[2.2.1]heptane core .

Q. Critical Parameters :

StepReagents/ConditionsYield Optimization
SulfonylationEt3_3N, CH2_2Cl2_2, 0°C → RTUse DMAP as catalyst to reduce reaction time (from 15 h to 4 h)
CyclizationNaBH4_4, EtOH/THF, 0°C → RTMaintain strict temperature control to avoid byproducts

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton/carbon environments (e.g., sulfonyl group at δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 392.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and confirms bicyclic framework geometry .

Q. Table: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)Assignment
H-1 (bridgehead)4.2–4.52-oxa bridge
SO2_2C6_6H3_3-OCF3_37.6–8.1Aromatic protons
CF3_3O120–125 (in 19^19F NMR)Trifluoromethoxy group

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., cholinergic receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to acetylcholine-binding protein (AChBP). Key interactions:
    • Sulfonyl group forms hydrogen bonds with Tyr93 and Trp147 residues .
    • Bicyclic core aligns with hydrophobic pockets .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50_{50} values from radioligand assays .

Q. How to resolve contradictions between NMR data and computational conformational analysis?

Methodological Answer: Discrepancies may arise from dynamic effects in solution vs. static crystal structures.

  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., -40°C to 60°C) detects ring-flipping or sulfonyl rotation .
  • DFT Calculations : Compare computed 13^13C shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate dominant conformers .

Q. What strategies mitigate stereochemical instability during scale-up synthesis?

Methodological Answer:

  • Chiral Chromatography : Use CHIRALPAK® IG columns to separate enantiomers during purification .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize the amine intermediate during sulfonylation .

Q. Table: Stability Under Different Conditions

ConditionDegradation PathwayMitigation Strategy
Acidic (pH < 3)Sulfonamide hydrolysisUse buffered solutions (pH 5–7)
High Temp (>80°C)Ring-openingPerform reactions under inert atmosphere

Q. How to design assays for evaluating in vitro metabolic stability?

Methodological Answer:

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key parameters:
    • Half-life (t1/2_{1/2}) : >60 min suggests favorable metabolic stability .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

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